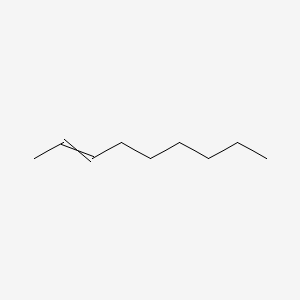2-Nonene
CAS No.: 2216-38-8
Cat. No.: VC7842605
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2216-38-8 |
|---|---|
| Molecular Formula | C9H18 |
| Molecular Weight | 126.24 g/mol |
| IUPAC Name | (E)-non-2-ene |
| Standard InChI | InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |
| Standard InChI Key | IICQZTQZQSBHBY-HWKANZROSA-N |
| Isomeric SMILES | CCCCCC/C=C/C |
| SMILES | CCCCCCC=CC |
| Canonical SMILES | CCCCCCC=CC |
| Boiling Point | 275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |
| Colorform | COLORLESS LIQUID |
| Flash Point | 78 °F (USCG, 1999) 78 °F OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration and Isomerism
2-Nonene belongs to the α-olefin family, characterized by the structural formula CH₂=CH(CH₂)₆CH₃. Its double bond between the second and third carbon atoms creates geometric isomerism, with both cis- and trans-configurations possible. The compound’s branching potential allows for 35 structural isomers, though industrial production typically yields mixtures dominated by the 2-Nonene isomer due to kinetic favorability in oligomerization reactions .
The compound’s relatively low viscosity (1.45 mPa·s at 25°C) and high octanol-water partition coefficient (log K<sub>ow</sub> ≈ 5.2) influence its environmental persistence and industrial handling requirements .
Spectroscopic Characterization
Advanced analytical techniques enable precise identification of 2-Nonene isomers:
-
¹H NMR: Distinct vinyl proton signals at δ 5.35–5.45 (multiplet) and allylic methylene protons at δ 2.02 (triplet, J = 6.8 Hz)
-
GC-MS: Characteristic molecular ion peak at m/z 126 with fragmentation pattern showing dominant C₃H₅⁺ (m/z 41) and C₄H₇⁺ (m/z 55) ions
-
IR Spectroscopy: Strong C=C stretching absorption at 1645 cm⁻¹ and =C-H out-of-plane bending at 990 cm⁻¹
Industrial Synthesis and Production Economics
Primary Manufacturing Methods
Commercial 2-Nonene production predominantly utilizes two processes:
a) Propylene Oligomerization
The tripropylation of propylene (C₃H₆) via Ziegler-Natta catalysis remains the most cost-effective route:
Typical conditions:
-
Temperature: 80–120°C
-
Pressure: 20–50 bar
-
Catalyst: TiCl₄/Al(C₂H₅)₃ system
-
Selectivity: 68–72% to 2-Nonene isomers
b) Fischer-Tropsch Synthesis
Syngas-derived hydrocarbons provide an alternative feedstock:
chains followed by dehydrogenation
Global Production Landscape
| Region | Production Share (2024) | Key Facilities | Feedstock Advantage |
|---|---|---|---|
| North America | 38% | Shell Norco, ExxonMobil Baytown | Shale gas ethane |
| Asia-Pacific | 42% | Sinopec Maoming, Reliance Jamnagar | Naphtha cracking economies |
| Middle East | 15% | SABIC Yanbu, ADNOC Ruwais | Subsidized natural gas liquids |
| Europe | 5% | BASF Ludwigshafen, Dow Terneuzen | High-purity specialty production |
Data adapted from 2024 market analyses
Quality Control Challenges and Technical Solutions
Isomer Separation Complexities
Achieving >98% 2-Nonene purity requires advanced distillation protocols:
Recent advances in simulated moving bed (SMB) chromatography have improved separation efficiency by 22% compared to conventional distillation .
Stabilization Strategies
Autoxidation mitigation employs:
-
Nitrogen blanketing (<10 ppm O₂)
-
BHT inhibitors at 50–100 ppm concentration
-
Copper-free alloy storage vessels
Accelerated aging tests show these measures extend shelf life from 30 to 180 days under ambient conditions .
Environmental and Regulatory Considerations
Ecotoxicology Profile
| Organism | LC₅₀ (96h) | Bioaccumulation Factor |
|---|---|---|
| Daphnia magna | 1.2 mg/L | 480 |
| Rainbow Trout | 4.8 mg/L | 310 |
| Soil Microbes | EC₅₀ 85 mg/kg | N/A |
Data from OECD 201/202/301 guidelines compliance studies
Global Regulatory Status
-
EU: REACH Annex XIV restriction on NPE derivatives (2023)
-
USA: TSCA Significant New Use Rule for C9-C21 olefins (2024)
-
China: GB/T 18883-2022 workplace exposure limit: 50 mg/m³
Future Outlook and Research Frontiers
Bio-Based Production Routes
Emerging technologies aim to decarbonize 2-Nonene synthesis:
a) Microbial Fermentation
E. coli engineered with modified fatty acid biosynthesis pathways achieved 12% yield from glucose in 2024 pilot trials .
b) Catalytic Decarboxylation
Oleic acid derivatives converted to 2-Nonene with 78% selectivity using Pt/TiO₂ catalysts:
Advanced Material Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume